molecular formula C10H12N2O2 B139978 4-(4-Aminophenyl)morpholin-3-one CAS No. 438056-69-0

4-(4-Aminophenyl)morpholin-3-one

Cat. No. B139978
M. Wt: 192.21 g/mol
InChI Key: MHCRLDZZHOVFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenyl)morpholin-3-one is an off-white solid . It is used in the preparation of various Morpholine based pharmaceuticals . It is also a key intermediate of rivaroxaban .


Synthesis Analysis

The synthesis of 4-(4-Aminophenyl)morpholin-3-one involves several steps . The process starts with the oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)-acetic acid with aqueous sodium- or calcium-hypochlorite and a catalyst. This is then reacted with 4-nitro-aniline with a phenylboronic acid catalyst. The resulting 2-(2-chloroetoxy)-N-(4-nitrophenyl)acetamide is transformed to 4-(4-nitrophenyl)morpholin-3-one in a “one-pot” procedure. Finally, the 4-(4-nitrophenyl)morpholin-3-one is hydrogenated to produce 4-(4-Aminophenyl)morpholin-3-one .


Molecular Structure Analysis

The molecular formula of 4-(4-Aminophenyl)morpholin-3-one is C10H12N2O2 . The molecular weight is 192.21 . The SMILES string representation is Nc1ccc(cc1)N2CCOCC2=O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(4-Aminophenyl)morpholin-3-one have been described in the Synthesis Analysis section. The key reactions include oxidation, reaction with 4-nitro-aniline, transformation to 4-(4-nitrophenyl)morpholin-3-one, and final hydrogenation .


Physical And Chemical Properties Analysis

4-(4-Aminophenyl)morpholin-3-one is an off-white solid . Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 .

Scientific Research Applications

Multicomponent Synthesis

4-(4-Aminophenyl)morpholin-3-one is utilized in the efficient one-pot synthesis of new 1,4-dihydropyridine derivatives through multicomponent reactions. This process includes the reaction of 4-(4-aminophenyl) morpholin-3-one with various pyrazole aldehydes and ethylacetoacetate or methylacetoacetate, leading to the creation of various derivatives. These compounds are characterized using IR, Mass, 1H NMR, 13C NMR spectroscopy, and elemental analysis, showcasing their potential for diverse applications in scientific research (Prajapati, Senjani, & Naliapara, 2015).

Antimicrobial Agent Synthesis

Studies have synthesized novel series of Schiff bases of 4-(4-aminophenyl)-morpholine and screened them for antimicrobial activities. The synthesized compounds displayed notable antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The compounds' effectiveness was determined against various bacterial and fungal strains, and their structures were confirmed through various spectroscopic techniques (Panneerselvam et al., 2005).

Thermodynamic Studies

The solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents, including 1,4-dioxane, methanol, and ethanol, has been measured under different temperatures. This research provides valuable data on the compound's thermodynamic properties, like Gibbs energy, enthalpy, and entropy. Such studies are essential for understanding the compound's behavior in different chemical environments and for pharmaceutical formulation (Yang et al., 2016).

Anticoagulant Intermediate Synthesis

4-(4-Aminophenyl)-3-morpholinone serves as a key intermediate in the synthesis of the anticoagulant rivaroxaban. This compound is synthesized through various routes, such as nitration, N-arylation, acylation, and cyclization. The overall yield and effectiveness of these synthesis methods are critical for the production of rivaroxaban, highlighting the compound's significance in medicinal chemistry (Lingyan et al., 2011).

Antitumor Activity

The compound has been used as a starting point in synthesizing derivatives with potential antitumor activities. These derivatives are tested for their effectiveness against cancer cells, demonstrating the compound's role in developing new cancer treatments. The synthesis processes and biological properties of these derivatives are an area of active research, contributing to the ongoing search for novel anticancer agents (Isakhanyan et al., 2016).

Safety And Hazards

4-(4-Aminophenyl)morpholin-3-one may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(4-aminophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCRLDZZHOVFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458314
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)morpholin-3-one

CAS RN

438056-69-0
Record name 4-(4-Aminophenyl)morpholin-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438056-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-3-morpholinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0438056690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-aminophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)-3-MORPHOLINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6N2PY6WST
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2.6 g 4-(4-Nitro-phenyl)-morpholin-3-one in 350 mL ethyl acetate and 17 mL ethanol, 13.2 g SnCl2 dihydrate were added and the reaction mixture was heated to reflux for 2 h. Then, after cooling to RT the mixture was stirred for 16 h. The precipitated product was collected by filtration and was pure enough for the next reaction step. Yield: 2.07 g.
Quantity
2.6 g
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In an autoclave, 63 g (0.275 mol) of 4-(4-morpholin-3-onyl)nitrobenzene are dissolved in 200 ml of tetrahydrofuran, admixed with 3.1 g of Pd/C (5% ig) and hydrogenated at 70° C. and a hydrogen pressure of 50 bar for 8 h. The catalyst is filtered off, the solvent is then distilled off under reduced pressure and the product is purified by crystallization from ethyl acetate. 20 g of product are obtained as a colourless to bluish solid, in a yield of 37.6% of theory.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3.1 g
Type
catalyst
Reaction Step Three
Yield
37.6%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 2
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 3
Reactant of Route 3
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 4
Reactant of Route 4
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 5
Reactant of Route 5
4-(4-Aminophenyl)morpholin-3-one
Reactant of Route 6
Reactant of Route 6
4-(4-Aminophenyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.